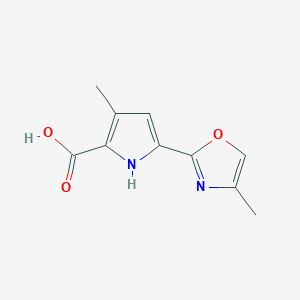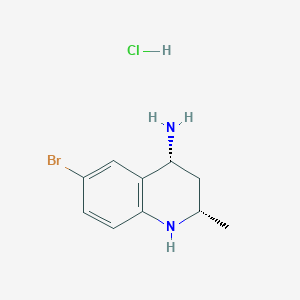![molecular formula C14H12FN3O2 B13032565 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an isoxazole ring fused to a pyridazine ring, with a fluorobenzyl and two methyl groups as substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl bromide with 3,7-dimethylisoxazole-4-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one
- 3,7-Dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one
- 2-Fluorobenzyl-3,7-dimethylisoxazole
Uniqueness
This compound stands out due to the presence of both fluorobenzyl and dimethyl groups, which can enhance its biological activity and chemical stability. The combination of these substituents with the isoxazole-pyridazine core provides unique properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C14H12FN3O2 |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
5-[(2-fluorophenyl)methyl]-3,7-dimethyl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H12FN3O2/c1-8-12-13(20-17-8)9(2)16-18(14(12)19)7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3 |
Clave InChI |
ZLQOWVCIGCUQCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=O)N(N=C2C)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


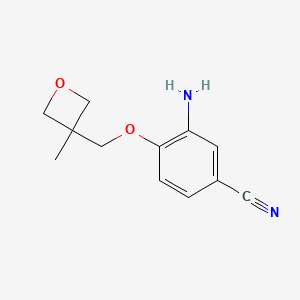
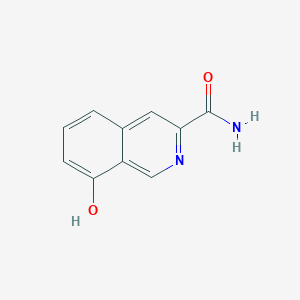

![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
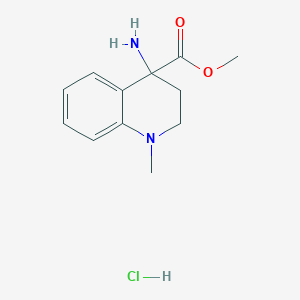
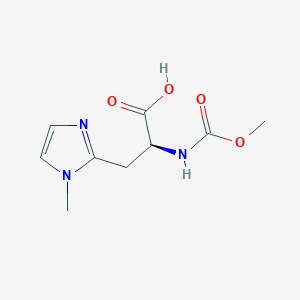
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
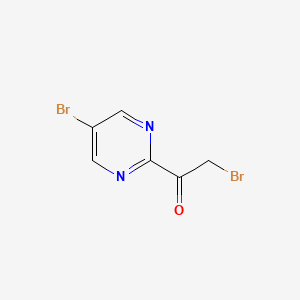
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
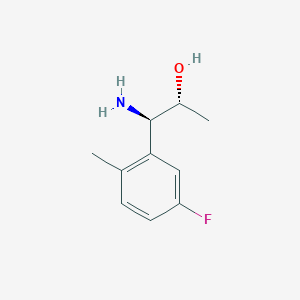
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
